(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)acetic acid
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Overview
Description
(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)acetic acid is a chemical compound with a complex structure that includes a phthalazinone core
Mechanism of Action
Target of Action
The primary target of 2-(1,4-dioxo-3H-phthalazin-2-yl)acetic Acid is VEGFR2 . VEGFR2 is a receptor for vascular endothelial growth factor (VEGF) and is highly expressed in several solid tumors . It plays an important role in the apoptosis process .
Mode of Action
The compound interacts with its target, VEGFR2, by inhibiting its function . The molecular docking results of the compound revealed a good binding disposition and the ligand−receptor interactions like the co-crystallized ligand of the VEGFR2 protein . This inhibition of VEGFR2 may be the proposed mode of action .
Biochemical Pathways
The inhibition of VEGFR2 affects the downstream pathways involved in tumor growth and angiogenesis . By inhibiting VEGFR2, the compound can potentially disrupt these pathways and prevent tumor growth .
Pharmacokinetics
The compound exhibits good ADME (Absorption, Distribution, Metabolism, and Excretion) pharmacokinetics . It has good drug-likeness parameters, which suggests that it may have good bioavailability . More detailed studies are needed to fully understand its pharmacokinetic properties .
Result of Action
The compound has shown promising cytotoxicity against HCT-116 cells . Specifically, derivatives of the compound with the phenyl phthalazinone moieties had IC50 values of 1.36 and 2.34 μM, respectively . Additionally, these compounds exhibited poor cytotoxicity against WISH cells with much higher IC50 values, suggesting they were safe against normal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)acetic acid typically involves the reaction of phthalic anhydride with hydrazine to form phthalazinone, which is then further reacted with chloroacetic acid under controlled conditions to yield the target compound. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The process may include steps such as purification through recrystallization or chromatography to achieve the desired quality of the final product.
Chemical Reactions Analysis
Types of Reactions
(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The conditions for these reactions vary but often involve specific solvents, temperatures, and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)acetic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Phthalazinone derivatives: Compounds with similar core structures but different functional groups.
Acetic acid derivatives: Compounds with similar side chains but different core structures.
Uniqueness
(1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)acetic acid is unique due to its specific combination of a phthalazinone core and an acetic acid side chain, which imparts distinct chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
2-(1,4-dioxo-3H-phthalazin-2-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O4/c13-8(14)5-12-10(16)7-4-2-1-3-6(7)9(15)11-12/h1-4H,5H2,(H,11,15)(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSVPRFSMRMXXKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NN(C2=O)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10368320 |
Source
|
Record name | (1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2257-64-9 |
Source
|
Record name | (1,4-dioxo-3,4-dihydrophthalazin-2(1H)-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10368320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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